1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
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Description
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition for Mild Steel
Quinoxaline derivatives, including 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one and related compounds, have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. Studies show that these compounds exhibit mixed-type inhibition effects, adhering to the steel surface through a combination of physisorption and chemisorption mechanisms. The efficiency of these inhibitors is influenced by their concentration, with specific derivatives showing higher corrosion inhibition effectiveness. These findings are supported by electrochemical, spectroscopic, and quantum chemical analyses, highlighting the protective film formation on the metal surface and the theoretical underpinnings of their action (Olasunkanmi et al., 2016), (Olasunkanmi et al., 2015).
Anticancer and Antimicrobial Activities
Quinoxaline derivatives have also been explored for their potential in pharmaceutical applications, particularly in anticancer and antimicrobial activities. Research has identified specific quinoxaline compounds with potent antiproliferative effects against various human cancer cell lines, indicating their promise as scaffolds for developing new cancer therapies. These studies focus on the structural modifications of quinoxaline derivatives to enhance their biological activities, leveraging methodologies like crystal structure analysis, density functional theory (DFT) calculations, and docking studies to understand and optimize their interactions with biological targets (Abad et al., 2021), (Şeyma Cankara Pirol et al., 2014).
In antimicrobial research, quinoxaline derivatives have shown efficacy against a range of bacterial and fungal strains, suggesting their utility as templates for developing new antimicrobial agents. The evaluation of these compounds includes studies on their mechanisms of action and the impact of different substituents on their antimicrobial potency (Ajani et al., 2009).
Grease Antioxidation
Quinoxaline derivatives have been assessed for their antioxidative properties in lubricating greases, indicating their potential as industrial additives to enhance the performance and longevity of lubricants. These studies explore the synthesis and characterization of quinoxaline compounds, examining their efficacy in preventing oxidation and correlating their chemical structures with antioxidative performance (Hussein et al., 2016).
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-22(27)26-21(14-19(25-26)16-7-5-15(2)6-8-16)17-9-10-18-20(13-17)24-12-11-23-18/h5-13,21H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYOTZAEIEXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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